molecular formula C7H6F2OS B13602477 4-(Difluoromethoxy)benzenethiol CAS No. 762272-51-5

4-(Difluoromethoxy)benzenethiol

Cat. No.: B13602477
CAS No.: 762272-51-5
M. Wt: 176.19 g/mol
InChI Key: UBIFQDYCLKNERP-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzenethiol is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzene ring, which also bears a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)benzenethiol typically involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield, low cost, and minimal pollution. The use of sodium hydroxide and monochlorodifluoromethane under alkaline conditions is preferred due to its economic advantages and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 4-(difluoromethoxy)aniline and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)benzenethiol involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation levels of Smad2/3, thereby attenuating fibrosis . This indicates its potential therapeutic effects in treating fibrotic diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)benzenethiol is unique due to the presence of both a difluoromethoxy group and a thiol group on the benzene ring

Properties

CAS No.

762272-51-5

Molecular Formula

C7H6F2OS

Molecular Weight

176.19 g/mol

IUPAC Name

4-(difluoromethoxy)benzenethiol

InChI

InChI=1S/C7H6F2OS/c8-7(9)10-5-1-3-6(11)4-2-5/h1-4,7,11H

InChI Key

UBIFQDYCLKNERP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(F)F)S

Origin of Product

United States

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